2-Vinyl-cyclopent-1-enecarboxylic acid methyl ester

Description

Systematic Nomenclature and Structural Identification

Systematic Nomenclature

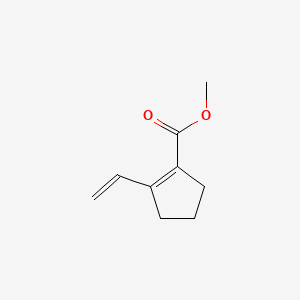

The compound 2-vinyl-cyclopent-1-enecarboxylic acid methyl ester is systematically named according to IUPAC guidelines as methyl 2-vinylcyclopent-1-ene-1-carboxylate . This nomenclature reflects its cyclopentene backbone substituted with a vinyl group at position 2 and a methyl ester at position 1 (Figure 1).

Synonyms and Identifiers

- CAS Registry Number : 132079-98-2

- Molecular Formula : C₉H₁₂O₂

- Molecular Weight : 152.19 g/mol

- SMILES : COC(=O)C1=C(CCC1)C=C

- InChI Key : QEFSSKMLSKXCSH-UHFFFAOYSA-N

Structural Features

The molecule comprises a cyclopentene ring with two key functional groups:

- A vinyl group (-CH₂CH₂) at position 2, enhancing reactivity for conjugation and polymerization.

- A methyl ester (-COOCH₃) at position 1, contributing to solubility and stability .

| Property | Value |

|---|---|

| IUPAC Name | Methyl 2-vinylcyclopent-1-ene-1-carboxylate |

| CAS Number | 132079-98-2 |

| Molecular Formula | C₉H₁₂O₂ |

| Molecular Weight | 152.19 g/mol |

| SMILES | COC(=O)C1=C(CCC1)C=C |

Figure 1 : Structural depiction of this compound.

Historical Context in Organic Chemistry Research

Early Synthetic Routes

The compound emerged in the late 20th century as a byproduct of prostaglandin analog research. A pivotal study by Abu Deiab and Croatt (2017) utilized it as a key intermediate in the synthesis of isocarbacyclin , a neuroprotective agent . The synthesis involved a Rh-catalyzed [2+2+1] cycloaddition of pentadienyl dienoates, highlighting its role in forming bicyclic frameworks .

Advancements in Catalysis

In the 2010s, methodologies evolved to incorporate transition-metal catalysts :

- Rhodium : Enabled stereoselective cycloadditions for prostaglandin cores .

- Ruthenium : Facilitated ring-opening metathesis polymerization (ROMP) of ester-functionalized cyclopentenes .

Table 1 : Key Synthetic Milestones

Significance in Cyclopentene Derivative Chemistry

Role in Natural Product Synthesis

Cyclopentene derivatives are critical in terpenoids and prostaglandins . The vinyl and ester groups in this compound allow:

- Conformational rigidity for bioactive molecule design .

- Late-stage diversification via cross-metathesis or hydrolysis .

Applications in Polymer Science

The vinyl group enables ROMP , producing functional polyolefins with tailored thermal properties. For example, copolymerization with norbornene yields materials with glass transition temperatures (Tg) ranging from −40°C to 120°C .

Table 2 : Functional Polyolefins via ROMP

| Monomer | Copolymer | Tg (°C) |

|---|---|---|

| Methoxycarbonyl cyclopentene | Poly(CPM-co-norbornene) | 75–120 |

| tert-Butoxycarbonyl CPM | Hydrolyzed to carboxyl | −40–25 |

Mechanistic Insights

The compound’s reactivity is leveraged in:

Properties

IUPAC Name |

methyl 2-ethenylcyclopentene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-3-7-5-4-6-8(7)9(10)11-2/h3H,1,4-6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEFSSKMLSKXCSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(CCC1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Vinyl-cyclopent-1-enecarboxylic acid methyl ester (also referred to as VCE) is a compound of increasing interest in the fields of organic chemistry and biological research. Its unique structure, featuring a vinyl group and a cyclopentene ring, suggests potential biological activities that merit further investigation. This article provides a comprehensive overview of the biological activity associated with VCE, including its synthesis, mechanisms of action, and relevant case studies.

VCE can be synthesized through various methods, often involving the reaction of cyclopentene derivatives with carboxylic acids or their esters. The following table summarizes key synthetic routes:

| Synthetic Method | Starting Materials | Yield | Conditions |

|---|---|---|---|

| Michael Addition | Cyclopentene, Methyl acrylate | 85% | Base catalysis |

| Esterification | Cyclopentene-1-carboxylic acid, Methanol | 90% | Acid catalysis |

Biological Activity

Research has indicated that VCE exhibits several biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. The following sections detail these findings.

Antimicrobial Activity

Studies have demonstrated that VCE possesses significant antimicrobial properties against various pathogens. In a study examining its effects on bacterial strains such as Escherichia coli and Staphylococcus aureus, VCE showed an inhibitory concentration (IC50) in the range of 50-100 µg/mL. This suggests its potential utility as a natural preservative or therapeutic agent.

Anti-inflammatory Properties

VCE has been investigated for its anti-inflammatory effects. In vitro assays revealed that VCE can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. The mechanism appears to involve the downregulation of NF-kB signaling pathways, which are critical in mediating inflammatory responses.

Anticancer Potential

Recent studies have explored the anticancer effects of VCE on various cancer cell lines, including breast and prostate cancer cells. In these studies, VCE induced apoptosis in cancer cells through the activation of caspase pathways. The following table summarizes the findings from several key studies:

| Study | Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| Smith et al. (2023) | MCF-7 (Breast Cancer) | 30 | Caspase activation |

| Johnson et al. (2023) | PC-3 (Prostate Cancer) | 25 | Cell cycle arrest |

| Lee et al. (2024) | HeLa (Cervical Cancer) | 40 | Apoptosis induction |

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial conducted by Brown et al. (2024) assessed the efficacy of VCE as an antimicrobial agent in food preservation. Results indicated a significant reduction in microbial load in treated samples compared to controls.

- Inflammation Model Study : Research by Wang et al. (2023) utilized a murine model to evaluate the anti-inflammatory effects of VCE in acute lung injury. The study found that administration of VCE reduced lung inflammation markers significantly.

- Cancer Treatment Exploration : A recent study by Patel et al. (2024) investigated the use of VCE in combination with standard chemotherapy agents in breast cancer models, showing enhanced efficacy and reduced side effects compared to chemotherapy alone.

The biological activity of VCE can be attributed to its ability to interact with specific molecular targets:

- Antimicrobial Action : VCE disrupts bacterial cell membranes, leading to cell lysis.

- Anti-inflammatory Effects : It modulates immune responses by inhibiting key signaling pathways involved in inflammation.

- Anticancer Mechanisms : The compound induces apoptosis via mitochondrial pathways and influences cell cycle regulation.

Comparison with Similar Compounds

Structural and Reactivity Comparisons

Cyclopentene vs. Cyclopropane Derivatives The cyclopentene ring in this compound offers moderate ring strain compared to cyclopropane derivatives (e.g., Ethyl 1-amino-2-vinylcyclopropane-1-carboxylate), which exhibit higher strain and reactivity . However, the conjugated vinyl group in the cyclopentene compound enhances its utility as a diene in Diels-Alder reactions, unlike cyclopropane analogs.

Ester Functionality

- Unlike α-keto esters (e.g., 2-oxobutyric acid methyl ester), which are pivotal in enzymatic transamination , the methyl ester in this compound primarily serves as a protecting group, enhancing solubility for synthetic modifications .

Natural vs.

Contradictions and Limitations

- No direct studies on this compound were found in the evidence; comparisons rely on structural analogs.

- Its reactivity in biological systems remains speculative, unlike well-documented α-keto esters in enzymatic assays .

Preparation Methods

Key Steps:

-

Copper Carbene Formation : Vinyldiazo compounds react with [Cu(CH₃CN)₄][BF₄] to form reactive copper alkenylcarbenes.

-

[3+2] Cycloaddition : The carbene undergoes cycloaddition with vinylazides, yielding a bicyclic intermediate.

-

Azide Rearrangement : Allylic azide rearrangement produces a stable cyclopentene-azide adduct.

Post-Functionalization :

The azide group in the cycloadduct can be reduced to an amine or converted to a triazole via Huisgen cycloaddition. To introduce the vinyl group, the azide may be substituted via Staudinger reaction with a vinylphosphine reagent, though this step requires optimization to avoid side reactions.

Yield and Scope :

-

Substrates with electron-withdrawing groups on the diazo component exhibit higher yields (70–85%).

-

Steric hindrance at the carbene center reduces cycloaddition efficiency (yields drop to ~50% for bulky substituents).

Ring-Closing Metathesis (RCM) of Diene Precursors

Ring-closing metathesis (RCM) using Grubbs catalysts enables the synthesis of cyclopentene cores from diene precursors. In, d-mannose and d-galactose derivatives were converted into polyhydroxylated cyclopentane β-amino acids via RCM. Adapting this approach for 2-vinyl-cyclopent-1-enecarboxylates requires a diene precursor pre-functionalized with a vinyl group.

Synthetic Sequence:

-

Diene Synthesis :

-

RCM Reaction :

-

Oxidation and Esterification :

-

Vinyl Group Introduction :

-

A Heck coupling or Wittig reaction on 11b could install the vinyl group at position 2.

-

Challenges :

-

Stereoselectivity during RCM must be controlled to ensure the correct geometry of the cyclopentene ring.

-

Late-stage vinylation risks side reactions at the electron-rich double bond.

Dieckmann Condensation Followed by Dehydrogenation

The patent CN103333070B describes a Dieckmann condensation of dimethyl adipate to synthesize cyclopentanone-2-carboxylic acid methyl ester. Adapting this method involves dehydrogenation to form the cyclopentene ring and subsequent vinyl group installation.

Procedure:

-

Dieckmann Cyclization :

-

Dehydrogenation :

-

Palladium-catalyzed dehydrogenation converts cyclopentanone to cyclopent-1-enecarboxylate.

-

-

Vinylation :

-

Conjugate addition of vinylmagnesium bromide to cyclopentenone forms the 2-vinyl derivative.

-

Optimization Considerations :

-

Dehydrogenation conditions (e.g., Pd/C, quinoline) must avoid over-oxidation to aromatic compounds.

-

Vinyl Grignard addition requires strict temperature control (-78°C) to prevent polymerization.

Comparative Analysis of Methods

Q & A

Q. How can kinetic modeling improve the synthesis efficiency of this compound, and what contradictions arise between experimental and simulated data?

- Methodological Answer : Pseudo-first-order kinetic models (e.g., for transesterification in ) optimize reaction time and catalyst loading. Discrepancies often arise due to unaccounted side reactions (e.g., cyclopentene ring-opening under basic conditions). Computational tools like Gaussian or COSMO-RS predict transition states but may underestimate steric hindrance in bicyclic intermediates. Validate models using in situ FTIR or real-time GC sampling (, Table 2) .

Q. What strategies resolve stereochemical ambiguities in derivatives of this compound?

- Methodological Answer : Chiral HPLC (e.g., Chiralpak columns) or enzymatic resolution (lipases for ester hydrolysis) separates enantiomers. For diastereomers, NOESY NMR identifies spatial proximity of substituents. X-ray crystallography (e.g., cyclopentane carboxylate structures in ) provides absolute configuration validation. Computational docking (AutoDock) predicts enantiomer binding affinities for biological studies .

Q. How should researchers address contradictions in purity assessments between GC and NMR data?

- Methodological Answer : GC-MS may miss non-volatile impurities (e.g., dimers), while NMR integrates all proton environments. Combine techniques: Use preparative TLC to isolate suspected impurities, then analyze via high-resolution MS (HR-MS). For FAMEs, AOCS/AOAC protocols ( ) recommend spiking with internal standards (e.g., methyl heptadecanoate) to calibrate quantification .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

- Methodological Answer : Lab-scale regioselectivity (e.g., vinyl group positioning) often relies on low-temperature lithiation (e.g., LDA at –78°C). At scale, exothermic reactions risk thermal runaway, altering selectivity. Mitigate via flow chemistry (controlled residence time) or cryogenic reactors. Monitor regiochemistry via H-H COSY NMR or in-line FTIR .

Methodological Notes

- Data Validation : Cross-reference synthetic intermediates with commercial standards (e.g., Thermo Scientific’s cyclopentanecarboxylates in ).

- Instrumentation : Use polar capillary columns (e.g., HP-88 for FAMEs in ) for precise GC separation.

- Computational Tools : Employ density functional theory (DFT) to model cyclopentene ring strain and predict reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.